

Application Notes and Protocols for the Characterization of t-Butyl 6-hydroxyhexanoate

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Compound of Interest

Compound Name: *t*-Butyl 6-hydroxyhexanoate

Cat. No.: B022626

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Abstract

These application notes provide a comprehensive overview of the analytical techniques for the characterization of **t-Butyl 6-hydroxyhexanoate** (CAS No. 73839-20-0). This document outlines the methodologies for confirming the identity, purity, and physicochemical properties of this bifunctional molecule, which is valuable as a linker in chemical synthesis and drug development. The protocols herein describe the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC) for a thorough analysis.

Introduction

t-Butyl 6-hydroxyhexanoate is a linear aliphatic ester containing a terminal hydroxyl group and a tert-butyl ester moiety. The hydroxyl group offers a reactive site for further functionalization, while the tert-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions.^[1] Accurate characterization of this compound is crucial to ensure its quality and suitability for subsequent synthetic steps. This document provides detailed protocols for its analysis.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	$C_{10}H_{20}O_3$	[2]
Molecular Weight	188.26 g/mol	[2]
Appearance	Colorless to light yellow liquid	[2]
CAS Number	73839-20-0	[2]

Analytical Techniques and Protocols

A multi-technique approach is recommended for the comprehensive characterization of **t-Butyl 6-hydroxyhexanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **t-Butyl 6-hydroxyhexanoate**, confirming the presence of key functional groups and the overall carbon skeleton.

3.1.1. 1H NMR Spectroscopy

The 1H NMR spectrum provides information on the proton environment in the molecule.

Protocol:

- Sample Preparation: Prepare a solution of approximately 5-10 mg of **t-Butyl 6-hydroxyhexanoate** in 0.6-0.8 mL of deuterated chloroform ($CDCl_3$).
- Internal Standard: Tetramethylsilane (TMS) can be used as an internal standard (δ 0.00 ppm).
- Instrumentation: Acquire the spectrum on a 300 MHz or higher NMR spectrometer.
- Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Expected Chemical Shifts:

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
-C(CH ₃) ₃	~1.44	Singlet	9H
-CH ₂ -CH ₂ -CH ₂ -	~1.35-1.45	Multiplet	2H
-CH ₂ -CH ₂ -OH	~1.55-1.65	Multiplet	2H
-CH ₂ -COO-	~2.20	Triplet	2H
-CH ₂ -OH	~3.64	Triplet	2H
-OH	Variable	Singlet (broad)	1H

Note: The chemical shifts are predicted based on the analysis of structurally similar compounds.

3.1.2. ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum is used to identify all non-equivalent carbon atoms in the molecule.

Protocol:

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Instrumentation: Acquire the spectrum on a 75 MHz or higher NMR spectrometer.
- Data Acquisition: Use a standard proton-decoupled pulse sequence.

Expected Chemical Shifts:

Carbon Atom	Chemical Shift (δ , ppm)
-C(CH ₃) ₃	~28.1
-CH ₂ -CH ₂ -CH ₂ -	~24.8
-CH ₂ -CH ₂ -OH	~25.5
-CH ₂ -COO-	~32.4
-CH ₂ -OH	~34.2
>C=O	~62.7
-C(CH ₃) ₃	~80.3
>C=O	~173.2

Note: The chemical shifts are predicted based on the analysis of structurally similar compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **t-Butyl 6-hydroxyhexanoate**.

Protocol:

- Sample Preparation: The sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Acquire the spectrum using an FTIR spectrometer.
- Data Acquisition: Collect the spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Expected Absorption Bands:

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (alcohol)	3600-3200	Strong, Broad
C-H Stretch (alkane)	2950-2850	Strong
C=O Stretch (ester)	~1730	Strong
C-O Stretch (ester)	1300-1000	Strong

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.

Protocol:

- Sample Preparation: Prepare a dilute solution of **t-Butyl 6-hydroxyhexanoate** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
 - Inlet Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Oven Program: Start at 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.

Expected Mass Spectrum Data:

m/z	Interpretation
188.14	$[M]^+$ (Molecular Ion)
131.08	$[M - C_4H_9]^+$ (Loss of t-butyl group)
115.08	$[M - OC_4H_9]^+$ (Loss of t-butoxy group)
101.06	$[M - C_4H_9O_2]^+$ (Further fragmentation)
57.07	$[C_4H_9]^+$ (t-butyl cation)

Note: Fragmentation patterns are predicted based on typical ester fragmentation.

Gas Chromatography (GC) for Purity Assessment

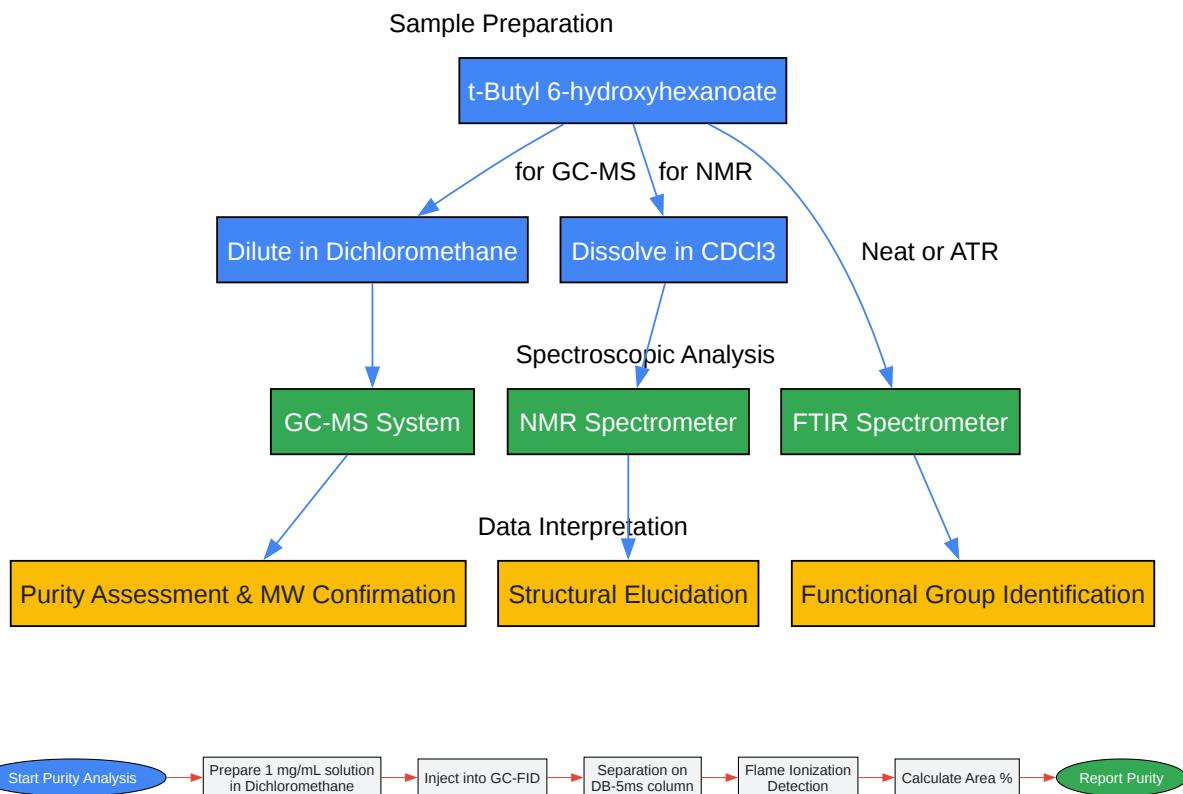
GC with a Flame Ionization Detector (FID) is a robust method for determining the purity of **t-Butyl 6-hydroxyhexanoate**.

Protocol:

- Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., 1 mg/mL in dichloromethane).
- Instrumentation: A gas chromatograph equipped with an FID.
- GC Conditions: Use the same GC conditions as described for GC-MS.
- Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A Certificate of Analysis for this compound reported a purity of 95.44% by GC.[\[2\]](#)

Visualized Workflows

The following diagrams illustrate the general workflows for the analytical characterization of **t-Butyl 6-hydroxyhexanoate**.



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References

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